molecular formula C12H8F2O B6322046 4',5-Difluoro-[1,1'-biphenyl]-3-ol CAS No. 187392-70-7

4',5-Difluoro-[1,1'-biphenyl]-3-ol

Cat. No.: B6322046
CAS No.: 187392-70-7
M. Wt: 206.19 g/mol
InChI Key: HQYMWPRTZRNUCQ-UHFFFAOYSA-N
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Description

4',5-Difluoro-[1,1'-biphenyl]-3-ol (CAS 187392-70-7) is a high-value biphenyl derivative of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C12H8F2O and a molecular weight of 206.19, serves as a versatile building block for constructing more complex molecules . The strategic incorporation of fluorine atoms and a hydroxyl group on the biphenyl scaffold makes it a privileged structure in drug discovery, particularly for developing non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds . Biphenyl derivatives are neutral molecules that typically require functionalization to react, and they undergo electrophilic substitution reactions similarly to benzene . This compound can be synthesized and further functionalized using modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, which is one of the most effective and widely used methods for forming carbon-carbon bonds in biphenyl systems . The biphenyl core is a fundamental backbone in synthetic organic chemistry and is omnipresent in medicinally active compounds, marketed drugs, and natural products . Researchers value this specific difluorinated biphenol for its potential applications in creating novel substances with pharmacological activities, including anti-inflammatory, antibacterial, antimicrobial, and antitumor properties . The structural motif is also investigated for applications beyond medicine, such as in the development of materials for organic light-emitting diodes (OLEDs) and liquid crystals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-(4-fluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYMWPRTZRNUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633441
Record name 4',5-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187392-70-7
Record name 4',5-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Transformations Involving 4 ,5 Difluoro 1,1 Biphenyl 3 Ol

Reaction Pathway Elucidation for Hydroxyl and Fluorine Functionalization

The functionalization of the 4',5-Difluoro-[1,1'-biphenyl]-3-ol scaffold can proceed through various pathways targeting either the hydroxyl group, the fluorine atoms, or the aromatic C-H bonds.

Hydroxyl Group Functionalization: The phenolic hydroxyl group is a prime site for functionalization. A key transformation is deoxyfluorination , which replaces the hydroxyl group with a fluorine atom. This process enhances the molecule's physicochemical properties, such as metabolic stability and membrane permeability. One modern approach involves the in-situ generation of an aryl fluorosulfonate intermediate from the phenol (B47542) using sulfuryl fluoride (B91410) (SO₂F₂), which then reacts with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F) to yield the aryl fluoride. Computational studies suggest that this C-F bond formation often proceeds through a concerted transition state, bypassing the formation of a discrete Meisenheimer intermediate.

Fluorine Atom Functionalization: The fluorine atoms on the second ring can be targeted for substitution, typically via nucleophilic aromatic substitution (SNAr), which is discussed in detail in section 3.4.

C-H Bond Functionalization: Directing group-assisted C-H functionalization offers a pathway to introduce new substituents onto the aromatic rings. The hydroxyl group can direct metallation to its ortho positions, enabling further reactions. Radical fluorination can also be employed to directly functionalize C-H bonds under mild photochemical or thermal conditions, often using reagents like Selectfluor®.

Role of Electron-Withdrawing Fluorine Substituents in Reactivity and Regioselectivity

The two fluorine atoms at the 4'- and 5'-positions are pivotal in dictating the reactivity and regioselectivity of the entire molecule. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect reduces the electron density of the fluorine-bearing ring, making it less susceptible to electrophilic attack and more activated towards nucleophilic attack.

The regioselectivity of reactions is also heavily influenced. In nucleophilic aromatic substitution, the electron-withdrawing nature of fluorine stabilizes the negatively charged Meisenheimer intermediate, facilitating the reaction. In electrophilic substitutions, the deactivating nature of the difluorophenyl group ensures that reactions are directed towards the more activated, hydroxyl-bearing ring.

Electrophilic Aromatic Substitution Dynamics on Biphenylols

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. The mechanism proceeds in two main steps: first, the aromatic π-system attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step as it temporarily disrupts aromaticity. In the second, fast step, a base removes a proton from the carbon bearing the electrophile, restoring aromaticity.

For this compound, the directing effects of the substituents determine the site of electrophilic attack. The substituents can be classified based on their activating/deactivating and directing properties.

SubstituentRingElectronic EffectActivating/DeactivatingDirecting Effect
-OH Ring A+M > -I (Strong Resonance Donor)ActivatingOrtho, Para
-C₆H₃F₂ Ring A-I (Inductive Withdrawer)DeactivatingMeta
-OH substituted ring Ring B+I (Weak Inductive Donor)ActivatingOrtho, Para
-F Ring B-I > +M (Strong Inductive Withdrawer)DeactivatingOrtho, Para

The hydroxyl (-OH) group on the first ring is a powerful activating group and an ortho, para-director due to its strong +M effect. Conversely, the 3',4'-difluorophenyl group acts as a deactivating group on the first ring due to its -I effect. The competition between these effects overwhelmingly favors the directing power of the hydroxyl group. Therefore, electrophilic attack will occur on the hydroxyl-bearing ring (Ring A).

Nucleophilic Aromatic Substitution on Fluorinated Aromatic Rings

While the hydroxyl-bearing ring is primed for electrophilic attack, the difluorinated ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is characteristic of aryl halides bearing strong electron-withdrawing groups. The SNAr mechanism involves two steps:

Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This is usually the rate-determining step.

Elimination Step: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The presence of the two electron-withdrawing fluorine atoms on the second ring is crucial. They activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. However, for SNAr to be efficient, electron-withdrawing groups are typically required at the ortho and/or para positions relative to the leaving group. In this compound, the fluorines are positioned meta and para to the biphenyl (B1667301) linkage. A nucleophile could potentially substitute either the fluorine at C4' or C5'. The regioselectivity would be influenced by the ability of the remaining ring structure to stabilize the intermediate anion. Studies on pentafluorobiphenyl have shown significant regioselectivity for substitution of the fluorine atom that is para to the phenyl group, suggesting that C4' might be the more reactive site in this case as well.

Radical Reaction Mechanisms and Chain Processes

Radical reactions offer alternative pathways for the functionalization of this compound. Radical fluorination, for example, involves the reaction of a carbon-centered radical with a fluorine atom source. Common sources include xenon difluoride (XeF₂) and N-F reagents like Selectfluor®.

The general mechanism for a radical chain process involves three stages:

Initiation: Formation of radicals, often through thermal or photochemical decomposition of an initiator (e.g., peroxides, azo compounds).

Propagation: A series of steps where a radical reacts to form a new bond and another radical, which continues the chain. For instance, a radical generated on the biphenyl scaffold could react with a fluorine source, or an external radical could add to one of the aromatic rings.

Termination: Two radicals combine to form a stable, non-radical product, ending the chain reaction.

In the context of this compound, radical generation could be initiated at several sites. The phenolic C-H or O-H bonds could be targets for hydrogen abstraction. Alternatively, radical addition to the difluorinated ring could occur, forming intermediate cyclohexadienyl radicals which might then undergo dimerization or defluorination. The high electronegativity of fluorine atoms makes fluorinated radicals highly reactive species, useful for initiating a variety of chemical transformations.

Metal-Catalyzed Reaction Mechanisms and Ligand Effects

Metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-X bonds, and they are central to the synthesis of biphenyl derivatives. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organohalide, is a preeminent method for synthesizing the this compound scaffold itself.

The catalytic cycle, typically involving a Palladium(0) catalyst, consists of three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., a bromodifluorobenzene), forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent (e.g., a hydroxyphenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the final biphenyl product and regenerating the Pd(0) catalyst.

Ligand Effects: The ligands coordinated to the metal center play a crucial role in the efficiency and selectivity of the reaction. They influence the catalyst's stability, solubility, and reactivity. Phosphine-based ligands (e.g., triphenylphosphine (B44618), XPhos) and N-heterocyclic carbenes (NHCs) are commonly used. They can enhance the rate of oxidative addition and reductive elimination, allowing for the coupling of less reactive partners like aryl chlorides. For challenging substrates, specialized, bulky, and electron-rich ligands are often required to achieve high yields.

Catalyst/LigandTypical ApplicationRole
Pd(PPh₃)₄ Standard Suzuki CouplingsPre-formed Pd(0) catalyst, general use.
Pd(OAc)₂ / PPh₃ In-situ Catalyst GenerationPd(II) is reduced in-situ to active Pd(0).
Buchwald Ligands (e.g., XPhos, SPhos) Challenging Couplings (e.g., with aryl chlorides)Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination.
N-Heterocyclic Carbenes (NHCs) Highly Active CatalysisStrong σ-donors that form stable complexes and are often highly active.

Kinetic Studies and Activation Energy Analysis of Reactions

Nucleophilic Aromatic Substitution (SNAr): The reaction rate is dependent on the stability of the Meisenheimer intermediate. Factors that increase the rate include:

Stronger electron-withdrawing groups on the aromatic ring.

A better leaving group (F < Cl < Br < I is not the trend here; reactivity is complex and F is often a good leaving group in activated systems).

A stronger nucleophile. The activation energies for concerted SNAr reactions have been observed to be in the range of 20-25 kcal/mol.

Metal-Catalyzed Cross-Coupling: The kinetics of the catalytic cycle can be complex, with any of the three

Identification and Characterization of Reactive Intermediates

The study of reaction mechanisms in organic chemistry is often a study of the unseen. Most chemical transformations proceed through a series of short-lived, high-energy, and highly reactive molecules known as reactive intermediates. libretexts.orgwiley.com These transient species exist for fractions of a second and cannot typically be isolated under normal laboratory conditions. libretexts.orgwiley.com However, understanding their structure and behavior is crucial for comprehending the pathway of a chemical reaction and for optimizing reaction conditions. wiley.com For a molecule like this compound, the nature of potential reactive intermediates is dictated by its constituent functional groups: a phenol and a difluorinated aromatic ring system.

While direct mechanistic investigations specifically detailing the reactive intermediates of this compound are not extensively documented in publicly available literature, we can infer potential intermediates based on the known reactivity of phenols and fluorinated aromatic compounds. The primary types of reactive intermediates that could be anticipated in transformations involving this compound include phenoxy radicals, radical cations, and potentially aryl cations or anions under specific conditions.

The generation and detection of such species would rely on a combination of experimental techniques and computational analysis. Common experimental methods to identify and characterize reactive intermediates include spectroscopic techniques like Electron Spin Resonance (ESR) for radical species, and transient absorption spectroscopy to observe short-lived species with distinct electronic absorptions. libretexts.org Chemical trapping, where a reactive intermediate is intercepted by a trapping agent to form a stable, isolable product, is another powerful tool to infer the existence of a transient species. libretexts.org

Hypothetical Reactive Intermediates in Transformations of this compound

Based on the structure of this compound, several types of reactive intermediates can be postulated to play a role in its chemical transformations.

Phenoxy Radicals: The phenolic hydroxyl group is a common site for hydrogen atom abstraction or one-electron oxidation, which would lead to the formation of a 4',5-difluoro-[1,1'-biphenyl]-3-oxyl radical. This type of radical is often stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The fluorine substituents may influence the electron distribution and stability of this radical intermediate.

Aryl Cations and Anions: While less common, under certain reaction conditions, such as in the presence of very strong acids or bases, or through the decomposition of a diazonium salt derivative, it is conceivable that aryl cations or anions could be formed. The stability of these intermediates would be significantly influenced by the electronic effects of the fluorine atoms.

Radical Cations/Anions: Electron transfer processes, either through electrochemical methods or with potent oxidizing or reducing agents, could generate radical cations or anions of the entire biphenyl system. The distribution of spin density and charge in these intermediates would be a key area of investigation.

Characterization Data for Postulated Intermediates

The characterization of these transient species is paramount to confirming their existence and understanding their role in a reaction mechanism. The following table provides a hypothetical representation of the type of data that would be sought in such mechanistic studies.

Postulated Intermediate Method of Generation (Hypothetical) Identification Technique Key Characterization Data (Hypothetical)
4',5-Difluoro-[1,1'-biphenyl]-3-oxyl radicalOne-electron oxidation (e.g., with Ce(IV) or photolysis)Electron Spin Resonance (ESR) Spectroscopyg-value, hyperfine coupling constants to fluorine and hydrogen nuclei
This compound radical cationElectrochemical oxidationTransient Absorption SpectroscopyWavelength of maximum absorption (λmax) of the transient species
Aryl carbocation at C-3Protonation and dehydration of the hydroxyl group in superacidNMR spectroscopy at low temperatureObservation of a downfield chemical shift for the cationic carbon
Aryl carbanion at C-3Deprotonation with a superbaseChemical trapping with an electrophileIsolation and characterization of the trapped product

It is important to emphasize that the above table is illustrative. Detailed experimental and computational studies would be required to confirm the formation and to accurately characterize the properties of any reactive intermediates involved in the chemical transformations of this compound. Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict the geometries, energies, and spectroscopic properties of these transient species, guiding experimental efforts. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies of 4 ,5 Difluoro 1,1 Biphenyl 3 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed understanding of the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations offer insights that complement experimental data and can predict properties before a compound is synthesized.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost, particularly for medium-sized organic molecules. ccu.edu.twespublisher.com In the study of 4',5-Difluoro-[1,1'-biphenyl]-3-ol, DFT is employed to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties.

Table 1: Representative DFT-Calculated Properties of Substituted Biphenyls (Note: The following data is illustrative and based on typical values for similar compounds, as a specific study on this compound is not available.)

Calculated PropertyTypical Value/ObservationSignificance
Dipole Moment2-4 DIndicates the overall polarity of the molecule, influenced by the electronegative F and O atoms.
HOMO-LUMO Gap4-6 eVRelates to the electronic excitability and chemical reactivity of the molecule.
Mulliken Atomic ChargesNegative charges on F and O; Positive charges on adjacent carbonsReveals the distribution of electron density and potential sites for electrophilic or nucleophilic attack.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory and can provide benchmark results. The choice of basis set is crucial for the accuracy of these calculations. ccu.edu.tw A basis set is a set of mathematical functions used to build the molecular orbitals.

For a molecule like this compound, a Pople-style basis set such as 6-31G(d) or a more extensive one like 6-311+G(d,p) would be appropriate for initial geometry optimizations. For higher accuracy in energy calculations, correlation-consistent basis sets developed by Dunning, such as cc-pVTZ (correlation-consistent polarized valence triple-zeta), are often employed. chemrxiv.org The inclusion of diffuse functions (indicated by a "+") is important for accurately describing the behavior of lone-pair electrons, such as those on the oxygen and fluorine atoms, while polarization functions (the "(d,p)" part) allow for more flexibility in the shape of the orbitals, which is necessary to describe chemical bonds accurately. gaussian.com The selection of the basis set represents a trade-off between computational cost and the desired accuracy of the results. ccu.edu.tw

The electronic properties of this compound are intrinsically linked to its conformation, particularly the dihedral angle between the two phenyl rings. Different rotational isomers (conformers) will exhibit variations in properties such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO).

For example, a planar conformation would maximize π-conjugation across the biphenyl (B1667301) system, leading to a smaller HOMO-LUMO gap compared to a twisted conformation. By calculating the electronic properties for a range of dihedral angles, a comprehensive picture of the molecule's conformational-electronic landscape can be developed. This is particularly relevant for understanding its potential applications in molecular electronics or as a chromophore in spectroscopy.

Conformational Analysis and Torsional Dynamics of the Biphenyl Linkage

The rotation around the C-C bond connecting the two phenyl rings is not free but is hindered by steric interactions between the ortho-substituents on the rings. The energy required to overcome these interactions is known as the rotational barrier. Computational methods, particularly DFT, can be used to calculate this barrier by determining the energy of the molecule at various dihedral angles.

A typical approach involves a relaxed potential energy surface scan, where the dihedral angle is fixed at a series of values, and the rest of the molecule's geometry is allowed to relax to its minimum energy. The results of these calculations can be plotted to create a rotational energy landscape, which shows the low-energy (stable) conformations and the high-energy (transition state) conformations. For biphenyl itself, the minimum energy conformation is twisted, with a dihedral angle of around 40-45 degrees, while the planar and perpendicular conformations represent energy maxima. Studies on substituted biphenyls have shown that DFT calculations can satisfactorily match experimentally determined rotational barriers. researchgate.net

Table 2: Representative Rotational Energy Profile Data for a Substituted Biphenyl (Note: This table is illustrative and represents the type of data generated in a conformational analysis study.)

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation
02.0 - 4.0Planar (Transition State)
~450.0Twisted (Ground State)
901.5 - 3.0Perpendicular (Transition State)

The presence of the fluorine atoms at the 4' and 5' positions and the hydroxyl group at the 3-position will influence the preferred conformation of this compound. The hydroxyl group at the 3-position is not at an ortho position and is therefore expected to have a smaller steric effect on the rotational barrier compared to an ortho-substituent. However, it will influence the electronic properties and intermolecular interactions.

Reactivity Prediction and Reaction Pathway Modeling

Computational modeling serves as a powerful tool for predicting the chemical behavior of molecules like this compound. By simulating reactions at a molecular level, chemists can understand potential reaction outcomes, mechanisms, and the factors that control them, without conducting laboratory experiments.

Frontier Molecular Orbital (FMO) Theory and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an an electrophile).

For this compound, an FMO analysis would calculate the energies and visualize the spatial distribution of these orbitals. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. imist.ma

The locations of the HOMO and LUMO lobes on the molecular structure would pinpoint the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, the analysis would reveal whether the hydroxyl group, the phenyl rings, or the carbon atoms bonded to fluorine are the most reactive centers.

Hypothetical FMO Data for a Difluorobiphenyl Derivative

This table illustrates the type of data an FMO analysis would generate. The values are not real data for this compound.

ParameterEnergy (eV)Implication for Reactivity
HOMO Energy-6.20Indicates electron-donating capability.
LUMO Energy-1.15Indicates electron-accepting capability.
HOMO-LUMO Gap5.05Suggests moderate chemical stability.

Transition State Characterization and Reaction Coordinate Analysis

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state, which is the peak of the energy barrier between reactants and products. Characterizing this transition state is key to understanding the reaction mechanism and its rate. nih.gov

For a reaction involving this compound (e.g., O-H bond cleavage or an electrophilic substitution), computational methods would be used to locate the exact geometry of the transition state. A reaction coordinate analysis would then map the entire energy profile of the reaction pathway, from reactants through the transition state to the products. nih.gov This analysis provides the activation energy, which is crucial for predicting how fast the reaction will proceed. These models can be complex, often requiring sophisticated quantum mechanics calculations. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the electron density surface of a molecule. imist.ma It is an invaluable tool for predicting how a molecule will interact with other charged or polar species.

For this compound, an MEP map would reveal the distribution of charge:

Electron-rich regions (typically colored red or yellow): These areas have a negative electrostatic potential and are susceptible to electrophilic attack. In this molecule, such regions would be expected around the oxygen atom of the hydroxyl group and potentially the fluorine atoms due to their high electronegativity. imist.ma

Electron-poor regions (typically colored blue): These areas have a positive electrostatic potential and are vulnerable to nucleophilic attack. The hydrogen of the hydroxyl group would be a prominent blue region.

Neutral regions (typically colored green): These areas have near-zero potential, often corresponding to the nonpolar hydrocarbon portions of the molecule.

The MEP map provides a clear, intuitive guide to the molecule's reactive sites. imist.ma

Analysis of Non-Covalent Interactions and Intermolecular Forces (e.g., Halogen Bonding, Hydrogen Bonding)

Non-covalent interactions are forces between molecules that are weaker than covalent bonds but are crucial for determining the physical properties and supramolecular chemistry of a substance. For this compound, several key interactions could be studied computationally.

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor (via the hydrogen) and acceptor (via the oxygen). Computational analysis would quantify the strength and preferred geometries of hydrogen bonds formed between molecules of this compound or with other molecules like water. researchgate.net

Halogen Bonding: The fluorine atoms in the molecule can participate in halogen bonding. This is a directional, non-covalent interaction where the electrophilic region on the outer side of the fluorine atom (the σ-hole) interacts with a nucleophile. mdpi.com Theoretical studies would identify the presence and strength of these interactions, which can significantly influence crystal packing and molecular recognition.

π-π Stacking: The two aromatic rings provide a basis for π-π stacking interactions, where the electron clouds of the rings interact attractively.

Computational models can calculate the energies of these interactions, providing insight into the solid-state structure and bulk properties of the compound.

Solvent Effects Modeling and Implicit/Explicit Solvation Approaches

The solvent in which a reaction or process occurs can dramatically influence its outcome. Computational chemistry models these effects using two main approaches:

Implicit Solvation: In this method, the solvent is treated as a continuous medium with a defined dielectric constant (a model known as the Polarizable Continuum Model or PCM). mdpi.com This approach is computationally efficient and is used to calculate how the solvent stabilizes or destabilizes the solute and its various states (e.g., transition states). For this compound, this would predict changes in reactivity and solubility in different solvents like water, methanol, or a nonpolar solvent like hexane. nih.govnih.gov

Explicit Solvation: This more complex approach involves surrounding the solute molecule with a number of individual, explicitly defined solvent molecules. mdpi.com This method allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonds. While computationally intensive, it provides a much more detailed and accurate picture of the solvation shell and its impact on the molecule's behavior. mdpi.com

A comprehensive study would likely use both methods to gain a full understanding of how different solvent environments affect the properties and reactivity of this compound.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of 4',5-Difluoro-[1,1'-biphenyl]-3-ol, offering detailed information about its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR spectroscopy are fundamental in determining the basic skeleton and electronic environment of the constituent atoms in this compound. In a typical ¹H NMR spectrum, the aromatic protons exhibit complex multiplets in the downfield region, characteristic of substituted biphenyl (B1667301) systems. For instance, in a related compound, 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile, the proton signals appear as multiplets between 7.17 and 7.82 ppm. Similarly, for 3'-methoxy-[1,1'-biphenyl]-4-ol, the aromatic protons resonate between 6.78 and 7.45 ppm, with the hydroxyl proton appearing as a broad singlet at 5.85 ppm. rsc.org The specific chemical shifts and coupling constants for this compound would be influenced by the positions of the two fluorine atoms and the hydroxyl group.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbon atoms attached to the electronegative fluorine and oxygen atoms will show characteristic downfield shifts. For example, in 3'-hydroxy-biphenyl-4-carbonitrile, the carbon signals are observed between 108.7 and 143.5 ppm. rsc.org The specific shifts for this compound would provide a complete map of the carbon environments.

Below are interactive tables showing predicted ¹H and ¹³C NMR chemical shifts for biphenyl derivatives, which can be sorted by various parameters.

Table 1: Predicted ¹H NMR Chemical Shifts for Biphenyl Derivatives Data is illustrative and based on typical ranges for similar structures.

CompoundProtonPredicted Shift (ppm)Multiplicity
4-PhenylphenolH2, H67.45-7.47m
4-PhenylphenolH3, H57.39-7.42m
4-PhenylphenolH8, H126.83-6.85m
4-PhenylphenolH9, H117.31-7.36m
4-PhenylphenolH107.21-7.24m
4-PhenylphenolOH5.10s
4-Fluoro-1,1'-biphenylAromatic7.10-7.52m

Sort the table by clicking on the headers.

Table 2: Predicted ¹³C NMR Chemical Shifts for Biphenyl Derivatives Data is illustrative and based on typical ranges for similar structures.

CompoundCarbonPredicted Shift (ppm)
3'-Hydroxy-biphenyl-4-carbonitrileAromatic108.7 - 143.5
4'-Methyl-biphenyl-4-carbonitrileAromatic123.9 - 149.8
4'-Methoxy-biphenyl-4-carbonitrileAromatic111.1 - 156.5

Sort the table by clicking on the headers.

Furthermore, through-space and through-bond couplings between the fluorine atoms and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provide valuable information for assigning specific signals and determining the three-dimensional structure. rsc.org The magnitude of these coupling constants can help to define the dihedral angle between the two phenyl rings.

A comprehensive structural elucidation of this compound necessitates the use of two-dimensional (2D) NMR techniques.

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks, allowing for the assignment of protons on the same phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C atoms, providing a definitive link between the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between ¹H and ¹³C atoms (typically 2-4 bonds), which is crucial for establishing the connectivity between the two phenyl rings and the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space interactions between protons that are close in proximity, providing key information about the conformation and stereochemistry of the molecule, particularly the dihedral angle between the biphenyl rings.

The combination of these 2D NMR experiments allows for an unambiguous assignment of all proton and carbon signals and provides a detailed picture of the three-dimensional structure of this compound in solution. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of this compound.

The IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The exact position and shape of this band can indicate the extent of intermolecular hydrogen bonding in the sample. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic rings typically occur in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations will give rise to strong absorptions, usually in the 1000-1400 cm⁻¹ range.

High-Resolution Mass Spectrometry for Reaction Pathway Confirmation and Isotope Labeling Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound and for studying its reaction pathways. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. This is particularly useful in distinguishing between isomers and confirming the successful synthesis of the target compound.

In mechanistic studies, HRMS can be used to identify and characterize reaction intermediates and products. For example, in degradation or metabolism studies, HRMS can help to elucidate the biotransformation pathways of the compound. Isotope labeling studies, where atoms such as ¹³C or ¹⁸O are incorporated into the molecule, can be effectively monitored by HRMS. The resulting mass shifts provide direct evidence for specific bond-breaking and bond-forming events, offering unambiguous insights into reaction mechanisms.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive and detailed three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would reveal precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This information is crucial for understanding the molecule's conformation and how it is influenced by crystal packing forces.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Solvatochromic Studies

The electronic absorption and emission spectra of biphenyl and its derivatives are generally characterized by π-π* transitions. The position and intensity of these transitions, as well as the fluorescence quantum yield and Stokes shift, are known to be sensitive to the nature and position of substituents on the biphenyl core. For instance, hydroxyl groups (-OH) typically act as electron-donating groups and can cause a red-shift (bathochromic shift) in the absorption and emission maxima. Conversely, fluorine atoms can have a more complex influence, exhibiting both inductive electron-withdrawing effects and weak π-donating capabilities.

Solvatochromic studies , which investigate the change in a substance's color or spectral properties with a change in the polarity of the solvent, are crucial for understanding the electronic distribution in both the ground and excited states of a molecule. For a compound like this compound, such studies would provide valuable insights into how the dipole moment changes upon photoexcitation and how intermolecular interactions with solvent molecules influence the energy levels of the electronic states. However, specific solvatochromic data for this compound, which would be necessary to construct Lippert-Mataga plots and quantify the change in dipole moment, have not been reported in the searched literature.

While general principles of spectroscopy can predict the likely spectral behavior of this compound, the absence of specific experimental data precludes a detailed analysis and the creation of the requested data tables. Further experimental investigation is required to fully characterize the electronic transitions and solvatochromic properties of this particular compound.

Chemical Transformations and Derivatization of 4 ,5 Difluoro 1,1 Biphenyl 3 Ol

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group is a prime site for functionalization, allowing for the introduction of various substituents that can modulate the compound's physicochemical and biological properties.

Etherification and Esterification Reactions

The hydroxyl group of 4',5-Difluoro-[1,1'-biphenyl]-3-ol can readily undergo etherification to form aryl ethers. Standard Williamson ether synthesis conditions, involving deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide, would be expected to yield the corresponding ether. For the synthesis of diaryl ethers, palladium-catalyzed Buchwald-Hartwig or Chan-Lam coupling reactions are modern and efficient methods. organic-chemistry.org These reactions would involve coupling of the phenol with an aryl halide or boronic acid. organic-chemistry.org

Esterification of the hydroxyl group can be achieved through several established methods. Fischer esterification, reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, is a classic approach, though it is an equilibrium process. researchgate.net More efficient and milder methods include reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For sterically hindered substrates or when mild conditions are required, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or Yamaguchi esterification conditions (using 2,4,6-trichlorobenzoyl chloride) can be employed. nih.gov One-pot methods using triphenylphosphine (B44618) dihalides have also been reported for the efficient esterification of carboxylic acids and could be adapted for the acylation of phenols. chem-soc.siresearchgate.netnih.gov

Table 1: Representative Etherification and Esterification Reactions

Reaction Type Reagents and Conditions (Analogous) Expected Product

Oxidation and Reduction Pathways

The phenolic hydroxyl group is susceptible to oxidation. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions would likely lead to the corresponding quinone derivative. smolecule.com Milder and more selective oxidation methods could also be employed to control the reaction and avoid degradation of the aromatic rings.

Reduction of the phenolic hydroxyl group to yield the parent difluorobiphenyl is a challenging transformation. While direct reduction is not typical for phenols, it can be achieved through a two-step process. First, the phenol can be converted to a more reactive derivative, such as a tosylate or triflate. Subsequent hydrogenolysis of the C-O bond using a palladium catalyst and a hydrogen source (e.g., H₂, formic acid) can then furnish the deoxygenated product, 4',5-difluorobiphenyl. smolecule.comnist.gov

Table 2: Predicted Oxidation and Reduction Products

Transformation Reagents and Conditions (Analogous) Expected Product
Oxidation CrO₃, H₂SO₄, Acetone 4',5-Difluorobiphenyl-3,4-dione

Directed Aromatic Functionalization (e.g., Halogenation, Nitration, Sulfonation)

The substituents on the biphenyl (B1667301) rings of this compound direct the position of further electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The combined directing effects will influence the regioselectivity of subsequent functionalization.

Halogenation: Electrophilic halogenation (chlorination, bromination, or iodination) is expected to occur primarily on the hydroxyl-bearing ring at the positions ortho and para to the hydroxyl group. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent can be used.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The strong directing effect of the hydroxyl group will favor substitution on its ring. The reaction conditions would need to be carefully controlled to prevent over-nitration or oxidation.

Sulfonation: Sulfonation can be carried out using concentrated or fuming sulfuric acid. google.com The sulfonic acid group will be introduced onto the activated ring, likely at the position para to the hydroxyl group if it is available.

Strategies for Further Fluorination or Defluorination

The introduction of additional fluorine atoms or the selective removal of existing ones can significantly alter the properties of the molecule.

Further Fluorination: The synthesis of polyfluorinated biphenyls can be achieved through various methods. nih.govmdpi.com For the introduction of additional fluorine atoms onto the aromatic rings, electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF₄) could be employed. The regioselectivity would be governed by the existing substituents.

Defluorination: The selective removal of fluorine atoms from an aromatic ring is generally a difficult process due to the strength of the C-F bond. However, certain reductive methods using strong reducing agents or specific catalytic systems have been reported for the defluorination of some fluorinated aromatic compounds. These methods are often substrate-specific and may not be directly applicable without experimental validation.

Synthesis of Polyfunctionalized Biphenyl Derivatives

The functional groups on this compound serve as handles for the synthesis of more complex, polyfunctionalized derivatives. For instance, the hydroxyl group can be converted to a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce new carbon-carbon bonds. This allows for the construction of elaborate biphenyl structures with diverse functionalities. One-pot synthesis methodologies have also been developed for the creation of complex biphenyl derivatives from simpler precursors. nih.gov

Development of Organometallic Derivatives and Complexes

The hydroxyl group of this compound can be deprotonated to form a phenoxide, which can act as a ligand for various metal centers, forming organometallic complexes. The fluorine atoms can also influence the coordination chemistry of these complexes. Furthermore, the aromatic rings can be functionalized with groups capable of coordinating to metals, such as phosphines or pyridines, to create multidentate ligands. The synthesis of such organometallic derivatives opens up possibilities for their use in catalysis and materials science.

Role of 4 ,5 Difluoro 1,1 Biphenyl 3 Ol As a Precursor in Advanced Chemical Synthesis and Materials Science

The unique structural and electronic properties of 4',5-Difluoro-[1,1'-biphenyl]-3-ol, stemming from its fluorinated biphenyl (B1667301) core and reactive hydroxyl group, position it as a valuable intermediate in diverse areas of chemical synthesis and materials science. The fluorine atoms impart specific characteristics such as increased thermal stability, altered electronic nature, and enhanced hydrophobicity, while the hydroxyl group provides a versatile handle for further chemical modification. This combination makes it a sought-after precursor for creating complex molecules, specialized ligands, high-performance polymers, and functional materials.

Future Research Directions and Unexplored Avenues for 4 ,5 Difluoro 1,1 Biphenyl 3 Ol

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The synthesis of complex molecules like 4',5-Difluoro-[1,1'-biphenyl]-3-ol can be a resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this field by enabling rapid and accurate prediction of reaction outcomes and optimization of synthetic routes. rsc.orgwwjmrd.comnih.gov

Detailed Research Findings:

Current ML models, often based on neural networks and deep learning algorithms, can predict reaction yields, identify optimal reaction conditions (temperature, solvent, catalyst), and even propose novel synthetic pathways. acs.org For the synthesis of this compound, which typically involves cross-coupling reactions, AI can analyze vast datasets of similar transformations to predict the most effective catalyst-ligand combinations and reaction parameters. Techniques like graph convolutional neural networks can be employed to represent reactant molecules and predict bond changes, thus identifying potential reaction centers and byproducts. acs.org

ParameterTraditional ApproachAI-Driven ApproachPotential Advantage of AI
Catalyst Selection Screening of a limited library of known catalystsPrediction of optimal catalyst from a vast virtual libraryDiscovery of novel, more efficient catalysts
Reaction Conditions Trial-and-error optimizationIn silico prediction of optimal temperature, solvent, and baseFaster optimization, reduced waste
Yield Prediction Based on empirical knowledgeQuantitative yield prediction with confidence intervalsMore accurate planning of synthetic campaigns
Retrosynthesis Relies on established chemical principlesGeneration of multiple novel and efficient synthetic routesExploration of unconventional and potentially more efficient pathways

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and process control. The synthesis of this compound could greatly benefit from the implementation of flow chemistry principles.

Detailed Research Findings:

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in microreactors enables efficient heat and mass transfer, leading to faster reaction rates and higher yields. For the synthesis of this compound, a key cross-coupling step could be performed in a packed-bed reactor containing a heterogeneous catalyst. This would simplify product purification and allow for catalyst recycling, making the process more sustainable.

Mechanochemical Approaches to Biphenyl (B1667301) Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a powerful and environmentally friendly alternative to traditional solvent-based synthesis. youtube.com Ball milling, a common mechanochemical technique, has shown promise for the synthesis of various organic compounds, including biphenyl derivatives. rsc.orgrsc.org

Detailed Research Findings:

In a ball mill, reactants are placed in a jar with grinding media (balls), and the mechanical energy from the milling process drives the chemical transformation. This solvent-free or low-solvent approach can lead to the formation of products that are difficult to obtain through conventional methods. beilstein-journals.org For the synthesis of this compound, a mechanochemical approach could involve the direct coupling of a fluorinated aryl halide with a corresponding boronic acid or another suitable coupling partner in a ball mill. rsc.org

Recent studies have demonstrated the successful mechanochemical synthesis of fluorinated imines by manual grinding, highlighting the potential of this technique for reactions involving fluorinated compounds. nih.govresearchgate.net The synthesis of biphenyl-derived fluorescent materials has also been achieved through a solvent-free and ligand-free palladium-catalyzed oxidative homocoupling reaction in a ball mill. rsc.org These findings suggest that a mechanochemical route to this compound is a viable and promising area for future research. The effect of milling frequency on reaction kinetics is an important parameter to consider for optimizing such a synthesis. beilstein-journals.org

Advanced In-situ Spectroscopic Techniques for Real-time Mechanistic Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior. nih.govnih.gov

Detailed Research Findings:

For the synthesis of this compound, techniques such as in-situ Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy can be employed to track the consumption of reactants and the formation of the product in real-time. nih.gov This data can be used to build accurate kinetic models of the reaction, which can then be used for process optimization. For instance, in-situ Raman spectroscopy has been used to monitor the effect of milling frequency on mechanochemical reactions. beilstein-journals.org

X-ray absorption spectroscopy (XAS) is another powerful technique that can provide information about the electronic structure and local coordination environment of a catalyst during a reaction. This is particularly relevant for understanding the mechanism of palladium-catalyzed cross-coupling reactions used to synthesize the biphenyl core of this compound. By observing the changes in the catalyst's oxidation state and coordination sphere throughout the catalytic cycle, researchers can gain a deeper understanding of the factors that control its activity and selectivity.

Interactive Data Table: In-situ Spectroscopic Techniques for Mechanistic Studies

Spectroscopic TechniqueInformation ProvidedApplication to this compound Synthesis
Infrared (IR) Spectroscopy Changes in functional groupsMonitoring the disappearance of starting material functional groups and the appearance of product functional groups. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural informationIdentifying and quantifying reactants, intermediates, and products in the reaction mixture. nih.gov
Raman Spectroscopy Vibrational modes of moleculesTracking reaction kinetics and identifying different crystalline forms of the product. nih.gov
X-ray Absorption Spectroscopy (XAS) Electronic structure and local environment of the catalystElucidating the mechanism of the catalytic cross-coupling reaction by observing the catalyst's oxidation state and coordination changes. nih.gov

Exploration of Novel Catalytic Systems for Biphenyl Transformations

The development of novel and more efficient catalytic systems is a continuous pursuit in organic synthesis. For the synthesis of this compound, research into new catalysts for cross-coupling reactions and C-H activation could lead to more sustainable and efficient synthetic routes.

Detailed Research Findings:

The Suzuki-Miyaura cross-coupling is a cornerstone for biphenyl synthesis. mdpi.com Future research could focus on developing next-generation palladium catalysts with advanced ligands that exhibit higher turnover numbers and can operate under milder reaction conditions. chemistryworld.com For the coupling of fluorinated aryl halides, which can be challenging substrates, nickel-based catalytic systems have emerged as a promising alternative. acs.orgacs.org Nickel catalysts can be more cost-effective than palladium and have shown excellent reactivity in the cross-coupling of aryl fluorides. acs.org Furthermore, copper-catalyzed Suzuki-Miyaura reactions of highly fluorinated aryl boronate esters have also been reported, offering another avenue for exploration. researchgate.net

Another exciting area is the use of palladium-catalyzed C-H activation to form the biphenyl bond. acs.orgnih.govrsc.orgacs.org This approach avoids the need for pre-functionalized starting materials like boronic acids or organohalides, making the synthesis more atom-economical. nih.gov Research into directing groups that can facilitate the selective C-H activation at the desired positions on the aromatic rings will be crucial for the successful application of this strategy to the synthesis of this compound.

Q & A

Q. What are the optimized synthetic routes for 4',5-Difluoro-[1,1'-biphenyl]-3-ol, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via palladium-catalyzed cross-coupling reactions. A validated approach involves Suzuki-Miyaura coupling, where a boronic acid derivative (e.g., 3-hydroxyphenylboronic acid) reacts with a dihalogenated fluorobenzene precursor. Key parameters include:

  • Catalyst system : Pd(OAc)₂ with ligands like PEPPSI-IPr enhances regioselectivity .
  • Solvent and base : Toluene/water mixtures with Ag₂CO₃ as a base improve coupling efficiency .
  • Temperature : Reactions at 80–100°C for 12–24 hours yield >80% conversion .
    Characterization via ¹H/¹³C NMR confirms the hydroxyl and fluorine substituents’ positions .

Q. How can researchers characterize the electronic effects of fluorine substituents in this compound?

Fluorine’s electron-withdrawing nature alters the biphenyl system’s electronic properties:

  • Hammett constants : Fluorine at the 4' and 5' positions (σₚ = +0.06 per F) increases ring electrophilicity, directing substitution to the meta position .
  • Spectroscopic analysis : ¹⁹F NMR chemical shifts (δ ≈ -110 to -120 ppm) and IR C-F stretches (1100–1200 cm⁻¹) confirm substituent positions .
  • DFT calculations : Predict charge distribution and reactivity for functionalization (e.g., nitration, sulfonation) .

Q. What functionalization strategies are feasible for modifying the hydroxyl group in this compound?

The phenolic -OH group can undergo:

  • Protection : Silylation (e.g., TBSCl) or acetylation (Ac₂O) to prevent unwanted side reactions .
  • Oxidation : Controlled oxidation with KMnO₄ yields a quinone derivative, useful in redox-active materials .
  • Alkylation : Williamson ether synthesis (e.g., MeI/K₂CO₃) introduces alkoxy groups for solubility tuning .

Advanced Questions

Q. How do competing regioselectivity challenges arise during electrophilic substitution of this compound?

The hydroxyl and fluorine substituents create competing directing effects:

  • Ortho/para vs. meta activation : The -OH group directs electrophiles to ortho/para positions, while fluorines deactivate the ring, favoring meta substitution.
  • Case study : Nitration with HNO₃/H₂SO₄ yields a mixture of 3-nitro and 6-nitro derivatives. HPLC-MS analysis (C18 column, MeCN/H₂O gradient) resolves isomers, with meta products dominating (70:30 ratio) due to fluorine’s electron withdrawal .

Q. How does this compound compare to its analogs in pharmacological studies?

Comparative studies with analogs (e.g., 4’-Fluoro-[1,1’-biphenyl]-3-ol) reveal:

  • Lipophilicity : LogP increases by ~0.5 units per fluorine (HPLC logP measurements), enhancing blood-brain barrier penetration .
  • Bioactivity : Fluorine’s electronegativity improves binding to aromatic residues in enzyme active sites (e.g., cytochrome P450 inhibition assays show IC₅₀ = 12 µM vs. 18 µC for non-fluorinated analogs) .

Q. How should researchers address contradictions in reported reaction yields for fluorinated biphenyl derivatives?

Discrepancies in yields (e.g., 60–90% for Suzuki couplings) arise from:

  • Impurity profiles : By-products from proto-defluorination (GC-MS detects benzene derivatives) .
  • Catalyst loading : Lower Pd concentrations (<1 mol%) reduce costs but increase reaction time (24 vs. 12 hours) .
    Statistical optimization (e.g., DoE models) identifies critical parameters (temperature, ligand ratio) to maximize reproducibility .

Q. What mechanistic insights guide the design of this compound derivatives for material science applications?

  • Liquid crystals : Fluorine’s dipole aligns molecular packing (DSC shows nematic phases at 120–150°C) .
  • OLEDs : Electron-deficient fluorinated rings improve electron transport (HOMO/LUMO gaps = 3.2 eV via cyclic voltammetry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.